1-(3-Phenoxypropyl)imidazole

説明

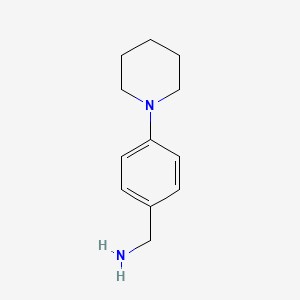

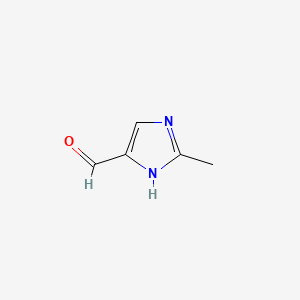

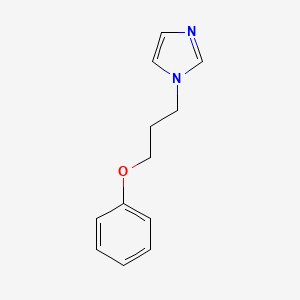

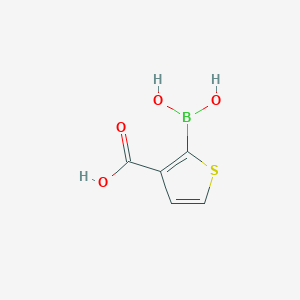

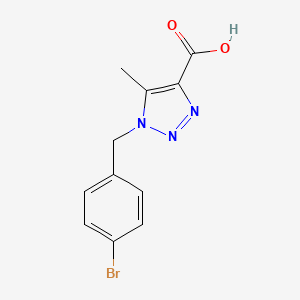

1-(3-Phenoxypropyl)imidazole is a chemical compound with the molecular formula C12H14N2O . It is an imidazole derivative, which is a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of this compound specifically is not detailed in the sources available, but general methods for the synthesis of substituted imidazoles involve the formation of bonds during the construction of the imidazole ring . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a phenoxypropyl group . The imidazole ring is a key component of this compound, featuring two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known to participate in a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring structure . The specific chemical reactions involving this compound are not detailed in the available sources.科学的研究の応用

Corrosion Inhibition

- Eco-friendly Corrosion Inhibitors : Ionic liquids like 1-phenethyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide show effectiveness in preventing mild steel corrosion in hydrochloric acid, offering a blend of physical and chemical bond adsorption onto steel surfaces (Hajjaji et al., 2021).

- Inhibition of Mild Steel Corrosion : Other imidazole derivatives are researched for their corrosion inhibition properties in acidic solutions, indicating potential in industrial applications (Prashanth et al., 2021).

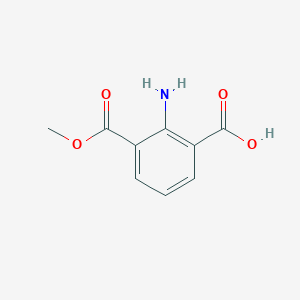

Biological and Medicinal Applications

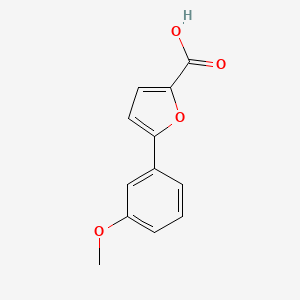

- Antitubercular Activity : Phenoxyalkylbenzimidazole derivatives, like 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, have been evaluated for their antitubercular properties, showing promise as selective and potent agents (Chandrasekera et al., 2015).

- Antibacterial and Toxicity Studies : Imidazolium-based ionic liquids are researched for their antibacterial properties, with findings indicating certain compounds as effective antibacterial agents (Aljuhani et al., 2018).

Agricultural and Environmental Impact

- Insect Growth Regulation : Studies on compounds like 1-(4-phenoxyphenoxypropyl)imidazole reveal their impact on larval growth in insects, suggesting potential as insect growth regulators (Shiotsuki et al., 1999).

Material Science

- CO2 Capture : Research into imidazole derivatives includes their role in CO2 capture, showcasing their potential in environmental applications (Bates et al., 2002).

Miscellaneous Applications

- Organogels and Drug Entrapment : Studies show that 1H-imidazole amphiphiles can form organogels and effectively entrap certain drugs, indicating their usefulness in pharmaceutical formulations (Seo and Chang, 2005).

将来の方向性

Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This suggests that future research may focus on improving the synthesis methods for compounds like 1-(3-Phenoxypropyl)imidazole and exploring their potential applications.

作用機序

Target of Action

Imidazole, a core component of the compound, is known to interact with various proteins and enzymes such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes.

Mode of Action

For instance, they can act as inhibitors, activators, or modulators of the target proteins or enzymes . The phenoxypropyl group in 1-(3-Phenoxypropyl)imidazole may further influence its interaction with the targets.

Biochemical Pathways

For example, it plays a role in the biosynthesis of histidine and purines . The addition of the 3-Phenoxypropyl group may alter the involvement of the compound in these pathways.

Result of Action

Based on the known actions of imidazole derivatives, it can be inferred that the compound may influence various cellular processes through its interaction with its targets .

生化学分析

Biochemical Properties

1-(3-Phenoxypropyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes and proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cell lines, this compound has been shown to inhibit the AKT and ERK1/2 signaling pathways, leading to decreased cell viability and increased apoptosis . Additionally, it induces morphological changes and autophagy in these cells, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting the downstream biochemical pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the disrupted enzymatic activity . Additionally, this compound can activate certain signaling pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted cellular metabolism . Additionally, this compound can affect the synthesis and degradation of certain biomolecules, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .

特性

IUPAC Name |

1-(3-phenoxypropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUYCHMYGBJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301138 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62838-60-2 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)